![molecular formula C13H17N3O6 B14754987 ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate CAS No. 899-69-4](/img/structure/B14754987.png)
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an ethoxycarbonylamino group and a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a nitrophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations
Wirkmechanismus
The mechanism of action of ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-methylcarbamate: Similar in structure but lacks the nitrophenyl group.
Methyl carbamate: A simpler carbamate without the ethoxycarbonylamino and nitrophenyl groups.
N-aryl carbamates: These compounds have an aryl group instead of the nitrophenyl group
Uniqueness
Ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate is unique due to the presence of both the ethoxycarbonylamino and nitrophenyl groups. This combination imparts specific chemical and biological properties that are not observed in simpler carbamates. The nitrophenyl group, in particular, can undergo various transformations, making this compound versatile in synthetic and biological applications .
Eigenschaften
CAS-Nummer |
899-69-4 |
|---|---|
Molekularformel |
C13H17N3O6 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-7-5-6-8-10(9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
DXJTYSRFLTYVKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)

![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
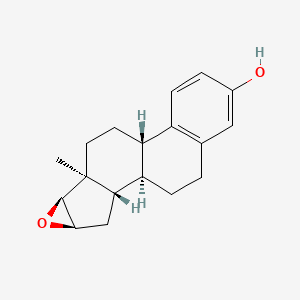
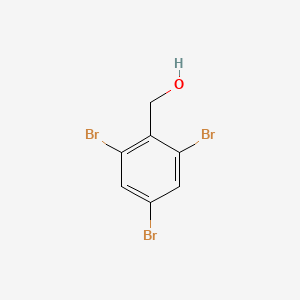
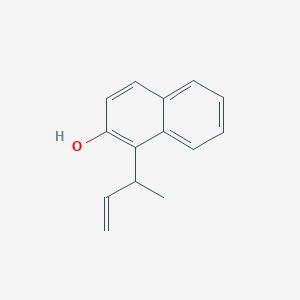

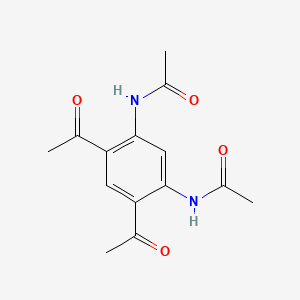
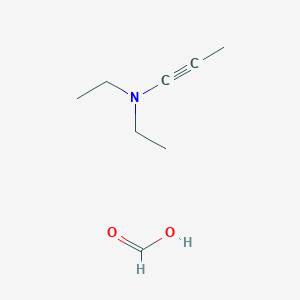
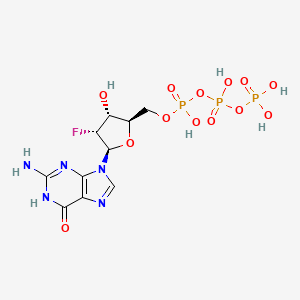
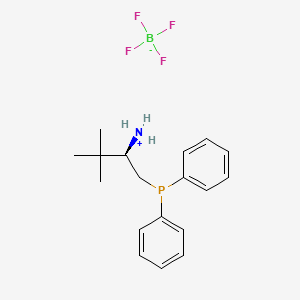
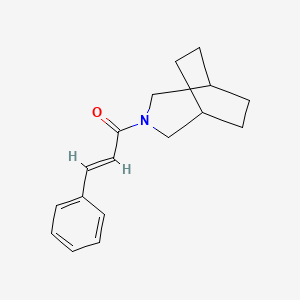
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)
